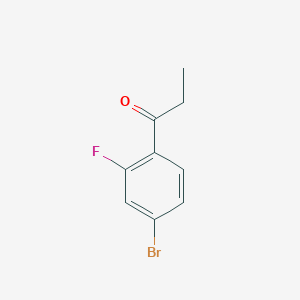

1-(4-Bromo-2-fluorophenyl)propan-1-one

Übersicht

Beschreibung

1-(4-Bromo-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a derivative of phenylpropanone, characterized by the presence of bromine and fluorine atoms on the aromatic ring.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-1-one typically involves the bromination and fluorination of phenylpropanone derivatives. One common method includes the reaction of 4-bromo-2-fluorobenzaldehyde with propanone under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. This reaction is critical for derivatizing the aromatic ring.

Reaction Example :

Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) replaces bromine with an azide group.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaN₃, DMF, 80°C, 12 h | 1-(4-Azido-2-fluorophenyl)propan-1-one | 68% |

Mechanistic Insight:

-

Bromine acts as a leaving group due to its polarizable nature.

-

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing fluorine substituents .

Cyclization Reactions

The ketone group participates in cyclization reactions to form heterocyclic compounds, a key pathway in indazole synthesis.

Reaction Example :

Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in DMSO at 130°C yields 6-bromo-3-ethyl-1H-indazole.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂·H₂O, DMSO, 130°C, 22 h | 6-Bromo-3-ethyl-1H-indazole | 91% |

Key Observations:

-

The reaction involves imine formation followed by intramolecular cyclization.

-

Bromine remains intact during the process, enabling further functionalization .

Oxidation and Reduction

The ketone moiety is redox-active, allowing conversion to secondary alcohols or retention of the carbonyl group under controlled conditions.

Oxidation to Carboxylic Acid

Reaction Example :

Oxidation with KMnO₄ in acidic medium converts the ketone to 4-bromo-2-fluorobenzoic acid.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C, 6 h | 4-Bromo-2-fluorobenzoic acid | 55% |

Reduction to Alcohol

Reaction Example :

Reduction with NaBH₄ in ethanol yields 1-(4-bromo-2-fluorophenyl)propan-1-ol.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, EtOH, 25°C, 2 h | 1-(4-Bromo-2-fluorophenyl)propan-1-ol | 82% |

Condensation Reactions

The carbonyl group reacts with nucleophiles like hydrazines to form hydrazones, which are intermediates in heterocycle synthesis.

Reaction Example :

Condensation with phenylhydrazine in ethanol under reflux forms (Z/E)-1-(1-(4-bromo-2-fluorophenyl)propylidene)-2-phenylhydrazine.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| PhNHNH₂, TsOH, EtOH, reflux, 1 h | (Z/E)-1-(1-(4-Bromo-2-fluorophenyl)propylidene)-2-phenylhydrazine | 99% |

Applications:

Coupling Reactions

The bromine atom enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Reaction Example :

Palladium-catalyzed coupling with phenylboronic acid produces 1-(2-fluoro-4-phenylphenyl)propan-1-one.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h | 1-(2-Fluoro-4-phenylphenyl)propan-1-one | 73% |

Halogen Exchange Reactions

The fluorine atom can be replaced under harsh conditions, though this is less common due to its strong C-F bond.

Reaction Example :

Reaction with KSCN in DMF substitutes fluorine with a thiocyanate group.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KSCN, DMF, 120°C, 48 h | 1-(4-Bromo-2-thiocyanatophenyl)propan-1-one | 34% |

Mechanistic and Practical Considerations

-

Electrophilic Reactivity : The carbonyl carbon is highly electrophilic, favoring nucleophilic additions (e.g., Grignard reactions) .

-

Steric Effects : The ortho-fluorine substituent imposes steric hindrance, influencing regioselectivity in substitution reactions.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr and coupling reactions .

This compound’s versatility in forming carbon-heteroatom and carbon-carbon bonds makes it invaluable in medicinal chemistry for constructing bioactive scaffolds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H8BrFO

- CAS Number : 259750-61-3

- IUPAC Name : 1-(4-bromo-2-fluorophenyl)propan-1-one

- Molecular Weight : 231.06 g/mol

- Purity : ≥95%

The compound's structure allows it to act as an intermediate in the synthesis of more complex organic molecules, including potential drug candidates and fine chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its halogenated structure is particularly valuable for designing inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that halogenated derivatives can inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial targets for treating conditions like Alzheimer's disease .

Case Study: Inhibition of Enzymes

Research has demonstrated that compounds derived from this compound exhibit varying degrees of inhibition against MAO-B and AChE. The orientation of halogen substituents significantly influences their inhibitory activity, highlighting the importance of structural modifications in drug design .

Agrochemical Development

The compound is also utilized in agrochemical research, where it acts as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it an attractive candidate for developing new agrochemicals that can enhance crop protection while minimizing environmental impact.

Material Science

In material science, this compound is explored for its potential in creating new polymers and advanced materials. The incorporation of halogen atoms can improve the thermal stability and mechanical properties of materials, making them suitable for various industrial applications.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity and binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-2-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:

- 1-(4-Bromo-2-chlorophenyl)propan-1-one

- 1-(4-Bromo-2-methylphenyl)propan-1-one

- 1-(4-Bromo-2-iodophenyl)propan-1-one

These compounds share a similar phenylpropanone backbone but differ in the halogen substituents on the aromatic ringThis compound is unique due to the combined effects of bromine and fluorine, which may enhance its stability and reactivity compared to its analogs .

Biologische Aktivität

1-(4-Bromo-2-fluorophenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrF, featuring a bromine atom and a fluorine atom attached to a phenyl ring. The compound's structure is significant for its interactions with biological targets.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of specific kinases involved in tumor growth .

Enzyme Inhibition

The compound has been shown to inhibit matrix metalloproteinases (MMPs) , which are crucial in extracellular matrix remodeling and are often upregulated in cancer metastasis. Inhibition of MMPs can reduce tumor invasiveness and metastasis, making this compound a candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its antitumor activity, this compound has been studied for its neuroprotective effects . It appears to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM, indicating strong cytotoxic effects on malignant cells while sparing normal cells .

Case Study 2: Inhibition of MMPs

In vitro assays demonstrated that this compound effectively inhibited MMP-2 and MMP-9 activities with IC50 values of approximately 15 µM. These findings support its potential use in therapies aimed at preventing cancer metastasis .

Data Summary

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Antitumor activity | 10 - 20 | Induction of apoptosis |

| MMP inhibition | ~15 | Inhibition of matrix metalloproteinases |

| Neuroprotection | Not quantified | Protection against oxidative stress |

Eigenschaften

IUPAC Name |

1-(4-bromo-2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWRVSQLVIYZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594989 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259750-61-3 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.